molecular formula C21H20N6O B2769345 N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide CAS No. 894064-11-0

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide

Cat. No. B2769345
M. Wt: 372.432
InChI Key: TYRYEVDLSGCQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring connected to a pyridine ring and a phenyl ring. The exact structure would require more specific information or an X-ray diffraction analysis .

Scientific Research Applications

Synthetic Methodologies

  • A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, demonstrating high reaction yields and short reaction times (Zisheng Zheng et al., 2014).

Biological Activities

  • Some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis-A virus (HAV), with specific compounds showing significant effects on HAV reduction, highlighting the potential therapeutic applications of these compounds (A. Shamroukh & Mohamed. A. Ali, 2008).
  • The exploration of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine reveals a wide range of biological activities such as antimicrobial, antiviral, anticonvulsant, and anticancer effects. These derivatives have shown effectiveness against various micro-organisms and are used in the treatment of diseases like schistosomiasis, offering insights into the potential medical applications of these compounds (N. M. Gandikota et al., 2017).

Materials Science and Pharmacology

  • The synthesis and evaluation of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been reported for their anxiolytic activity, indicating a new class of compounds that inhibit [3H]diazepam binding. This finding opens up possibilities for the development of new pharmacological agents (J. Albright et al., 1981).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactions, and study of its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be thoroughly evaluated .

properties

IUPAC Name

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-2-3-4-20(28)23-17-7-5-15(6-8-17)18-9-10-19-24-25-21(27(19)26-18)16-11-13-22-14-12-16/h5-14H,2-4H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRYEVDLSGCQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pentanamide

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